

An In-depth Technical Guide to Mal-PEG5-C2-NH2 Hydrochloride

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Compound of Interest

Compound Name: Mal-PEG5-C2-NH2 hydrochloride

Cat. No.: B11827659

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical and safety information for **Mal-PEG5-C2-NH2 hydrochloride**, a heterobifunctional linker critical in the fields of bioconjugation and targeted therapeutics.

Chemical Identity and Properties

Mal-PEG5-C2-NH2 hydrochloride is a high-purity, polyethylene glycol (PEG)-based linker molecule. It features two distinct reactive groups at either end of a hydrophilic 5-unit PEG spacer: a maleimide group and a primary amine group (in its hydrochloride salt form). This bifunctional nature allows for the sequential and specific conjugation of two different molecules. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the crucial bridge connecting a target protein ligand and an E3 ubiquitin ligase ligand^{[1][2]}.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **Mal-PEG5-C2-NH2 hydrochloride**.

Property	Value	Reference
CAS Number	2454216-21-6	
Molecular Formula	C ₁₆ H ₂₉ ClN ₂ O ₇	
Molecular Weight	396.86 g/mol	Calculated from Formula
Purity	Typically ≥98%	[3]
Appearance	White to off-white solid	General Supplier Data

Storage and Stability

Proper storage is essential to maintain the integrity and reactivity of the compound.

Parameter	Recommendation	Reference
Storage Temperature	-20°C	[3][4]
Storage Conditions	Store in a tightly sealed container in a dry, cool, and well-ventilated place. Protect from moisture and light.	[4][5]
Stock Solution Stability	In a suitable solvent (e.g., DMSO), store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[4][6]

Safety and Handling (Material Safety Data)

While many suppliers classify this specific compound as non-hazardous under standard regulations, good laboratory practice is paramount. Handle in accordance with industrial hygiene and safety standards.

Hazard Identification and First Aid

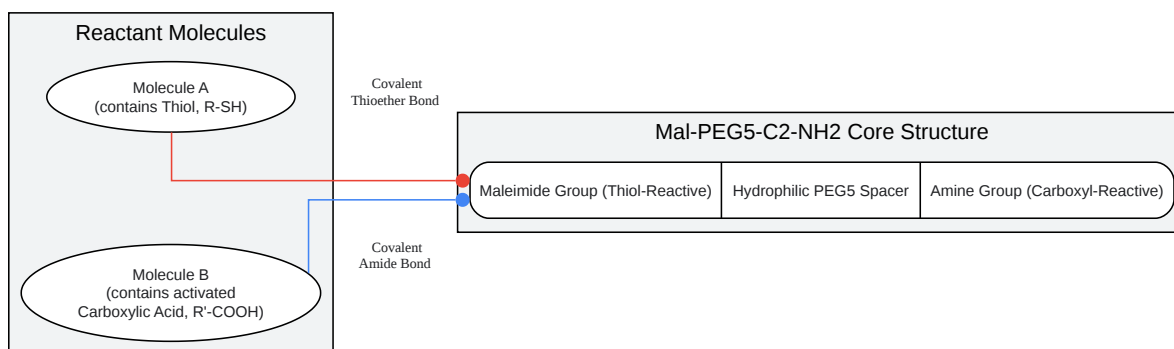
Exposure Route	Precaution & First Aid Measures	Reference
Inhalation	Avoid formation and inhalation of dust. If inhaled, move the person to fresh air. Consult a doctor if feeling unwell.	[7][8]
Skin Contact	May cause skin irritation. Wear protective gloves. In case of contact, wash off with soap and plenty of water. Take off contaminated clothing.	[8]
Eye Contact	May cause serious eye irritation. Wear eye protection. In case of contact, rinse cautiously with water for several minutes. Consult a doctor.	[8]
Ingestion	Do not ingest. If swallowed, rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.	

Personal Protective Equipment (PPE) and Disposal

Measure	Specification	Reference
Handling	Handle in a well-ventilated area or under a chemical fume hood.	[7]
PPE	Wear suitable protective clothing, chemical-impermeable gloves (e.g., nitrile rubber), and safety glasses with side-shields.	
Disposal	Dispose of waste material at a licensed chemical destruction plant. Do not discharge into drains or the environment.	

Core Functionality and Application Workflow

The core utility of Mal-PEG5-C2-NH2 lies in its heterobifunctional reactivity. The maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, while the primary amine can form stable amide bonds with activated carboxylic acids (like NHS esters).

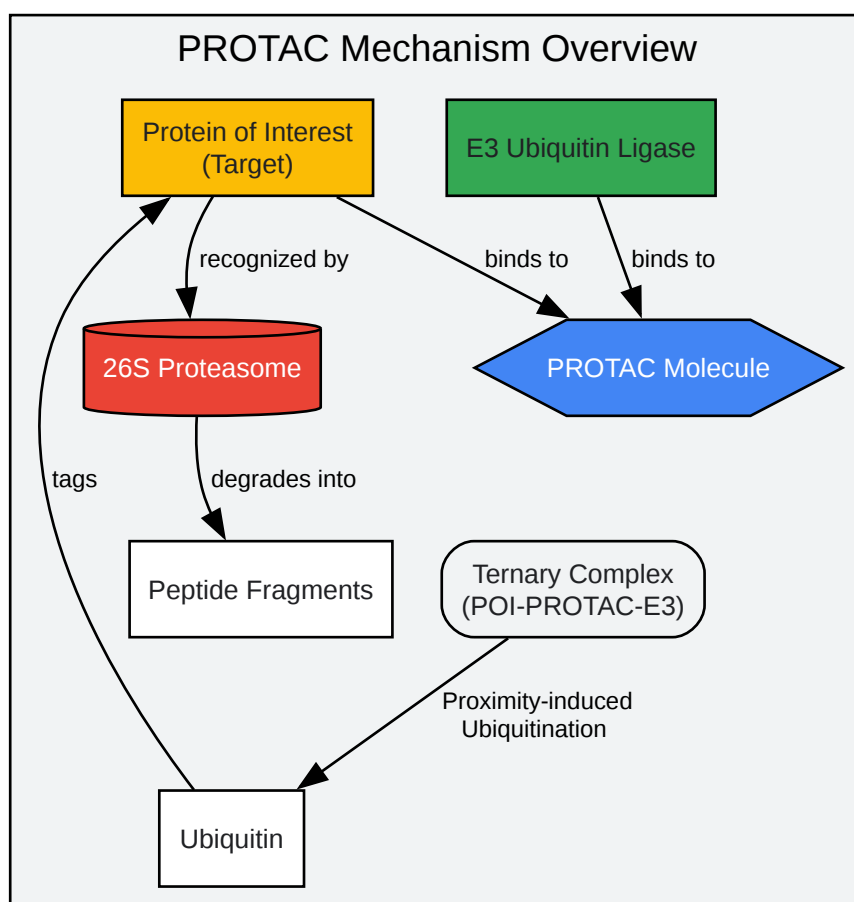


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Caption: Bifunctional reactivity of the Mal-PEG5-C2-NH2 linker.

Application in PROTAC Synthesis

This linker is ideal for synthesizing PROTACs, which are molecules designed to induce the degradation of a target protein. The PROTAC molecule links the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.



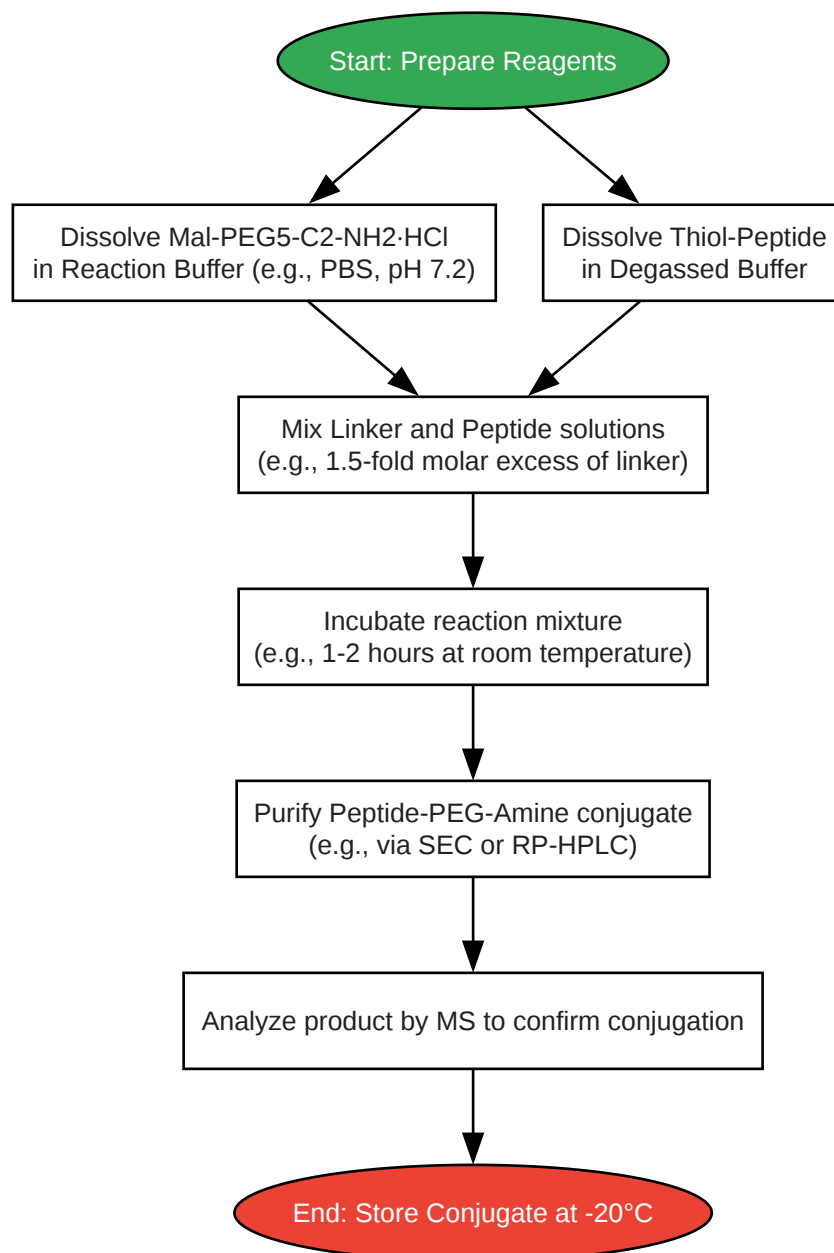
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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following is a generalized, two-step protocol for conjugating a thiol-containing peptide and an NHS-activated small molecule using **Mal-PEG5-C2-NH2 hydrochloride**. Note: This is a template; specific buffer conditions, concentrations, and reaction times must be optimized for your specific molecules.

Step 1: Conjugation of Thiol-Peptide to Maleimide Group



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Caption: Experimental workflow for the first conjugation step (Maleimide-Thiol).

Methodology:

- **Buffer Preparation:** Prepare a suitable reaction buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.0-7.4. Ensure the buffer is degassed to prevent oxidation of the thiol group. Avoid buffers containing primary amines (like Tris) as they can compete in the subsequent reaction step.
- **Reagent Preparation:**
 - Dissolve the thiol-containing peptide in the degassed reaction buffer.
 - Immediately before use, dissolve the **Mal-PEG5-C2-NH2 hydrochloride** in the same buffer.
- **Reaction:** Add the dissolved linker solution to the peptide solution. A slight molar excess (e.g., 1.5 to 5-fold) of the linker is typically used to ensure complete consumption of the peptide.
- **Incubation:** Allow the reaction to proceed for 1-2 hours at room temperature or 4°C overnight. Monitor the reaction progress using LC-MS if possible.
- **Purification:** Once the reaction is complete, the resulting Peptide-PEG-Amine conjugate must be purified from excess linker and unreacted peptide. Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) are common methods.
- **Characterization:** Confirm the identity and purity of the conjugate using Mass Spectrometry (MS).

Step 2: Conjugation of NHS-Ester to Amine Group

Methodology:

- **Buffer Exchange (if necessary):** The purified Peptide-PEG-Amine conjugate should be in an amine-free buffer (e.g., PBS) at a slightly alkaline pH (7.5-8.5) to ensure the amine group is deprotonated and nucleophilic.
- **Reagent Preparation:**

- Dissolve the NHS-ester activated molecule in an anhydrous, water-miscible solvent like DMSO or DMF.
- Prepare the Peptide-PEG-Amine conjugate in the reaction buffer.
- Reaction: Add the dissolved NHS-ester (typically in a 3-10 fold molar excess) to the conjugate solution.
- Incubation: Let the reaction proceed for 2-4 hours at room temperature.
- Quenching: (Optional) Add a small amount of an amine-containing buffer (e.g., Tris or glycine) to quench any unreacted NHS-ester.
- Final Purification: Purify the final tripartite conjugate using an appropriate chromatography method (e.g., SEC or RP-HPLC) to remove excess reagents.
- Final Characterization: Analyze the final product for identity, purity, and integrity using methods such as LC-MS and HPLC.

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